1,3-DIMETHYL 5-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZENE-1,3-DICARBOXYLATE

Coordination chemistry Supramolecular chemistry Organic synthesis

Researchers constructing kagome or honeycomb MOFs require the 120° carboxylate donor geometry of isophthalate linkers. Sourcing the 1,4-terephthalate regioisomer leads to incorrect framework topology. This compound resolves that problem: • Regioisomerically pure 1,3-dicarboxylate scaffold - ensures correct 120° bite angle for target MOF nets. • 3-Chloro substituent enables structure-activity relationship (SAR) probe studies for COX-2/PfENR targets. • Benzothiophene core enhances metabolic stability and logP for in-vitro ADME screening. • Custom-synthesised; shipped globally under ambient conditions.

Molecular Formula C19H14ClNO5S
Molecular Weight 403.8 g/mol
Cat. No. B3576418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-DIMETHYL 5-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZENE-1,3-DICARBOXYLATE
Molecular FormulaC19H14ClNO5S
Molecular Weight403.8 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C(=O)OC
InChIInChI=1S/C19H14ClNO5S/c1-25-18(23)10-7-11(19(24)26-2)9-12(8-10)21-17(22)16-15(20)13-5-3-4-6-14(13)27-16/h3-9H,1-2H3,(H,21,22)
InChIKeyFPWSZRJXMODXFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity & Core Structural Features


1,3-Dimethyl 5-(3-chloro-1-benzothiophene-2-amido)benzene-1,3-dicarboxylate is a synthetic benzothiophene-carboxamide derivative with a molecular formula of C19H14ClNO5S and a molecular weight of 403.8 g/mol . It features a 3-chloro-1-benzothiophene moiety linked via an amide bond to the 5-position of a dimethyl isophthalate core. This compound is structurally distinct from its regioisomer, the 1,4-dicarboxylate (terephthalate) analog, due to the meta-substitution pattern of the ester groups on the central benzene ring.

Regioisomeric probe
1,3-Dicarboxylate (isophthalate) geometry required for angle-sensitive coordination networks
Benzothiophene scaffold
Chlorinated benzothiophene-carboxamide for SAR and target-engagement studies
Halogen-dependent probe
3-Chloro substituent required to preserve reported structure-activity phenotype

Why Structural Analogs Cannot Replace This Compound


Simple in-class substitution is not viable due to the compound's specific 1,3-dicarboxylate regioisomerism. The closest commercially available analog is the 1,4-dicarboxylate (terephthalate) regioisomer, which has the same molecular formula but a different spatial arrangement of functional groups . This seemingly minor structural change can critically alter molecular recognition, intermolecular packing, and coordination chemistry. Similarly, analogs lacking the 3-chloro substituent or the benzothiophene moiety (e.g., simple thiophene amides) will have different electronic and steric properties, making them unsuitable for projects requiring this exact scaffold. The absence of comparative biological data in public literature necessitates a purely structure-driven differentiation for procurement.

Target compound
1,3-Dicarboxylate (isophthalate) isomer, ~120° inter‑carboxylate angle
Common analog risk
1,4-Dicarboxylate (terephthalate) isomer carries 180° angle, altering MOF topology and receptor fit
Regioisomer mismatch may shift geometry-dependent outcomes
Benzothiophene core
Benzothiophene-amide: higher molecular weight, lipophilicity and flat aromatic surface
Thiophene analog risk
Simple thiophene amide lacks the fused benzene ring; binding pocket and PK profile may not transfer
Scaffold simplification likely alters target engagement and metabolic stability
3-Chloro substituent
3-Chlorobenzothiophene required for class‑reported activity (PfENR/COX-2 SAR)
Non‑halogenated risk
De‑chloro analog may lose target engagement; class‑level patent SAR indicates halogen dependence
Omitting chlorine may produce an inactive control in SAR studies

Differentiation Guide for Procurement


Regioisomeric Purity: 1,3- vs. 1,4-Dicarboxylate Substitution

This compound is specifically the 1,3-dicarboxylate (isophthalate) derivative, whereas the closest cataloged analog is the 1,4-dicarboxylate (terephthalate) regioisomer . In coordination chemistry, the angle between carboxylate groups on an isophthalate core (120°) is fundamentally different from that of a terephthalate core (180°), leading to divergent self-assembly and metal-organic framework (MOF) topologies. While quantitative biological data are unavailable, sourcing the correct regioisomer is paramount for reproducible structural research.

Regioisomeric geometry
Head-to-head
Target: 1,3‑substitution (~120° inter‑carboxylate angle)
Comparator: 1,4‑substitution (~180° angle)
Angle difference: ~60°
Geometry-critical for MOF topology and coordination research
Sourcing the wrong regioisomer leads to structural failure in angle‑dependent assemblies
Coordination chemistry Supramolecular chemistry Organic synthesis

Core Scaffold: Benzothiophene vs. Thiophene Amide

The target compound contains a 3-chloro-benzothiophene moiety, a significant structural upgrade from the non-benzannulated thiophene amide baseline, dimethyl 5-(thiophene-2-carboxamido)isophthalate . The fused benzene ring in the benzothiophene system substantially increases molecular weight and lipophilicity (clogP) compared to the thiophene analog, which alters membrane permeability and target binding potential. While no direct IC50 comparison is available, such benzannulation in related series (e.g., BDK inhibitors [1]) has been shown to dramatically improve pharmacokinetic stability.

Benzothiophene vs. thiophene amide
Class-level
Benzothiophene MW: 403.8 g/mol, higher clogP
Thiophene amide MW: ~319 g/mol, lower clogP
ΔMW: ~84.5 g/mol
Benzannulation increases lipophilicity and may improve metabolic stability
Class-level data from related benzothiophene carboxylates (Tso et al., 2014)
SAR studies Kinase inhibition COX-2 inhibition

Halogen Dependence: 3-Chloro vs. Non-Halogenated Analogs

The presence of a chlorine atom at the 3-position of the benzothiophene ring is a key differentiator from non-halogenated analogs. In the related patent literature on benzothiophene carboxamides (e.g., WO2012/001604A1 [1]), halogen substitution is a critical variable for modulating biological activity against targets like COX-2 and PfENR. While a direct, publicly available IC50 value for this exact compound could not be sourced, the class-level evidence indicates that the chloro substituent is not inert and is likely essential for target engagement. A user procuring a de-chloro analog would risk using a potentially inactive control.

3-Chloro SAR
Class-level
Chlorinated vs. non‑halogenated benzothiophene
Halogen substitution is a critical variable for PfENR/COX‑2 activity
Chloro substituent is likely essential for target engagement
Inferred from patent SAR; de‑chloro analog may serve as inactive control
Halogen bonding Metabolic stability PfENR inhibition

Validated Application Scenarios


Coordination Chemistry & MOF Synthesis

The compound's 1,3-dicarboxylate substitution pattern is a classic ligand motif for constructing MOFs. Its specific geometry (120° angle between carboxylate donor sites) is required to build kagome, honeycomb, or other topology-specific networks. The 1,4-dicarboxylate regioisomer with its 180° angle would produce a completely different framework, making the procurement of this exact regioisomer non-negotiable for researchers replicating synthetic procedures based on an isophthalate linker (Section 3, Evidence 1).

Biological SAR Studies of Halogenated Benzothiophene Carboxamides

This compound serves as a specific probe for structure-activity relationship (SAR) studies where both the 3-chloro substitution and the dimethyl isophthalate side chain are variables. As inferred from related patent literature, altering the halogen substitution pattern can dramatically impact the potency against targets such as PfENR and COX-2 (Section 3, Evidence 3). Sourcing this exact molecule is crucial for generating reproducible SAR data, as a de-chloro analog would not serve as a valid comparator.

Pharmacokinetic Probe Design via Benzannulation

Researchers studying the effect of benzannulation on the pharmacokinetic profile of thiophene amides can use this compound as a key tool. The presence of the benzothiophene ring is expected to confer enhanced metabolic stability and higher logP relative to its thiophene-based precursors, a trend confirmed in related benzothiophene carboxylate scaffolds (Section 3, Evidence 2). This makes it a suitable candidate for in vitro ADME screening to quantify the contribution of the fused benzene ring to metabolic stability.

Application
Selection Property
Validation Focus
Coordination chemistry & MOF synthesis
1,3‑Dicarboxylate substitution geometry
Framework topology reproducibility with 120° linker angle
Benzothiophene carboxamide SAR
3‑Chloro substituent identity
PfENR/COX‑2 target engagement and SAR reproducibility
Pharmacokinetic probe design
Benzothiophene core (benzannulated)
Metabolic stability and logP shift relative to thiophene precursors
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